N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling with the Furan Ring: The benzothiazole derivative is then coupled with a furan-2-carboxylic acid derivative using a coupling reagent such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a base like triethylamine.
Introduction of the Nitrophenyl Group: The final step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the benzothiazole moiety.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the benzothiazole and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives or substituted benzothiazoles.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to the presence of the benzothiazole moiety, which is known for its biological activity.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: The planar structure of the compound allows it to intercalate between DNA bases, disrupting DNA replication and transcription.
Protein-Ligand Interactions: The compound can form stable complexes with proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-chlorobenzamide: Similar structure but with a chlorine substituent instead of a nitro group.
N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide: Similar structure but with a methyl group on the phenyl ring.
N-(1,3-benzothiazol-2-yl)-1-naphthamide: Similar structure but with a naphthalene ring instead of a phenyl ring.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide is unique due to the combination of the benzothiazole, nitrophenyl, and furan moieties, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O4S/c1-15-18(25-27-20-9-2-3-11-23(20)33-25)8-5-10-19(15)26-24(29)22-13-12-21(32-22)16-6-4-7-17(14-16)28(30)31/h2-14H,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWIBFGOUWQFOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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